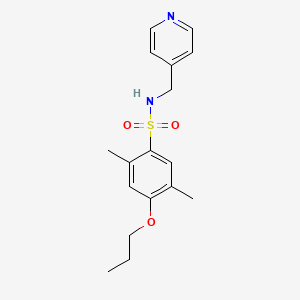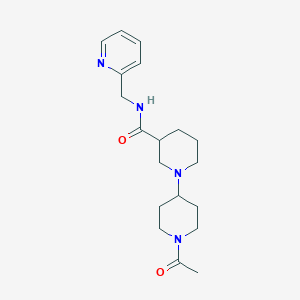![molecular formula C19H24N2O4 B5319527 6-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5319527.png)
6-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid, also known as MPEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1999 and has since been widely used in scientific research to investigate the role of mGluR5 in various physiological and pathological processes.
Mécanisme D'action
6-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid acts as a competitive antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. By binding to the receptor and preventing its activation by glutamate, this compound reduces the downstream signaling cascades that are involved in various physiological processes. This mechanism of action has been confirmed by several in vitro and in vivo studies.
Biochemical and physiological effects:
This compound has been shown to modulate various biochemical and physiological effects that are mediated by mGluR5. For example, it can reduce the release of glutamate and other neurotransmitters, inhibit the activation of intracellular signaling pathways, and alter the expression of genes that are involved in synaptic plasticity and neuronal function. These effects have been observed in various brain regions, including the cortex, hippocampus, and striatum.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid in lab experiments is its high selectivity and potency for mGluR5. This allows researchers to specifically target this receptor and avoid off-target effects that may confound the results. Another advantage is the availability of various commercial sources of this compound, which makes it easy to obtain and use in experiments. However, there are also some limitations to using this compound, such as its potential for non-specific binding to other proteins or receptors, and the need to carefully control for factors such as dose, timing, and route of administration.
Orientations Futures
There are several future directions for research involving 6-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid and mGluR5. One area of interest is the development of more selective and potent antagonists that can be used in clinical settings. Another area is the investigation of the role of mGluR5 in neuroinflammation and neurodegenerative diseases, such as Alzheimer's and Huntington's disease. Finally, there is also a need for more studies to elucidate the downstream signaling pathways and molecular mechanisms that are involved in the effects of this compound and mGluR5 on various physiological processes.
Méthodes De Synthèse
The synthesis of 6-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid involves several steps, including the reaction of 3-cyclohexene-1-carboxylic acid with ethyl chloroformate to form the corresponding acid chloride, which is then reacted with N-(3-methoxyphenyl)piperazine to yield the desired product. The purity of this compound can be further improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
6-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid has been extensively used as a tool compound in scientific research to study the function and signaling pathways of mGluR5. It has been shown to modulate various physiological processes, including learning and memory, anxiety, depression, addiction, and pain perception. This compound has also been investigated as a potential therapeutic agent for the treatment of several neurological and psychiatric disorders, such as Fragile X syndrome, Parkinson's disease, and schizophrenia.
Propriétés
IUPAC Name |
6-[4-(3-methoxyphenyl)piperazine-1-carbonyl]cyclohex-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-25-15-6-4-5-14(13-15)20-9-11-21(12-10-20)18(22)16-7-2-3-8-17(16)19(23)24/h2-6,13,16-17H,7-12H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKAWRUTBGLDMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3CC=CCC3C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3,5-dimethyl-4-isoxazolyl)methyl]-4-phenyl-5-(3-piperidinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride](/img/structure/B5319456.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5319472.png)
![4-acetyl-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5319475.png)
![1'-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5319483.png)

![N-(3-methylphenyl)-2-(2-{[1-(4-nitrophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetamide](/img/structure/B5319491.png)
![N~3~-methyl-N~3~-(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)-beta-alaninamide](/img/structure/B5319505.png)
![2-furylmethyl 2-[(2-chlorobenzoyl)amino]-3-(4-chlorophenyl)acrylate](/img/structure/B5319511.png)
![5-[1-(3,4-dimethylphenoxy)ethyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5319526.png)
![(4R)-4-{4-[({[(2,5-dimethylphenyl)amino]carbonyl}amino)methyl]-1H-1,2,3-triazol-1-yl}-N-methyl-L-prolinamide hydrochloride](/img/structure/B5319532.png)
![1-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-(tetrahydro-3-furanylmethyl)methanamine](/img/structure/B5319537.png)

![N-[2-(5-methoxy-1H-benzimidazol-2-yl)ethyl]-N-methyl-2-(3-morpholinyl)acetamide dihydrochloride](/img/structure/B5319544.png)